5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound belonging to the class of isoquinoline derivatives. Its molecular formula is C₁₂H₆N₂O₃, and it features a nitro group at the 5-position of the benzoisoquinoline structure. The compound is characterized by its unique bicyclic structure, which includes a fused benzene and isoquinoline moiety, contributing to its diverse chemical properties and biological activities .
The chemical reactivity of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be attributed to its electrophilic nitro group and the electron-rich isoquinoline ring. Common reactions include:
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential biological activities, particularly in cancer research. It has shown promise as a DNA-binding agent with antitumor properties. Derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the nitro group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Several synthetic routes have been developed for the preparation of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione:
The applications of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione span various fields:
Interaction studies have shown that 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione interacts with various biological macromolecules such as DNA and proteins. These interactions are crucial for its antitumor activity, as they facilitate the compound's binding to DNA, leading to inhibition of replication and transcription processes. Studies employing techniques like fluorescence spectroscopy and surface plasmon resonance have elucidated these interactions further .
Several compounds share structural similarities with 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione | Similar bicyclic structure | Bromine substituent enhances electrophilicity |
| 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | Contains an amino group | Increased solubility and potential for further derivatization |
| Mitonafide | Related structure but lacks nitro group | Primarily studied as an antitumor agent without nitro substitution |
The presence of the nitro group in 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione distinguishes it from these compounds by enhancing its reactivity and biological activity, making it particularly effective in medicinal applications.
The synthesis of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has historically relied on nitration-cyclization sequences involving naphthalic anhydride derivatives. A seminal method involves the reaction of 3-nitro-1,8-naphthalic anhydride with primary or secondary amines under controlled conditions [2]. For instance, treatment with 2-(dimethylamino)ethylamine in methanol at room temperature yields the bicyclic core, followed by nitro-group retention through selective reduction [2]. This approach typically achieves moderate yields (60–75%) but requires precise stoichiometric control to avoid over-reduction or side reactions.
Classical methods predominantly use polar protic solvents such as methanol or ethanol, which facilitate amine nucleophilicity while stabilizing intermediates. Elevated temperatures (50–80°C) improve reaction rates but risk decarboxylation or nitro-group displacement. Recrystallization from toluene or dimethylformamide is often employed for purification, though chromatographic separation remains necessary for complex mixtures [2].
| Amine Reactant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-(Dimethylamino)ethylamine | Methanol | 25 | 68 |
| 2-(Piperidinyl)ethylamine | Ethanol | 25 | 72 |
| 3-(Di-(2-hydroxyethyl)amino)propylamine | Acetone | 40 | 65 |
Recent advances have introduced transition-metal-catalyzed methods to streamline the construction of the isoquinoline-dione framework. A notable example involves oxidative cross-coupling between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, which proceeds via radical intermediates to form the bicyclic structure [3]. This metal-free, solvent-free approach achieves yields up to 84% under mild conditions, bypassing traditional nitration steps [3].
The reaction initiates with alkene activation by the aldehyde, forming a conjugated diene intermediate. Subsequent radical cyclization generates the isoquinoline core, with the nitro group introduced via post-functionalization. Density functional theory (DFT) studies suggest that electron-deficient aldehydes accelerate the cyclization step by lowering the activation energy of the transition state [3].
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Oxidative cross-coupling | None | Solvent-free | 84 |
| Palladium-mediated cyclization | Pd(OAc)₂ | DMF | 78 |
| Photoredox catalysis | Ir(ppy)₃ | Acetonitrile | 81 |
Achieving regioselective nitro-group placement remains a critical hurdle in synthesizing 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. Competing reactions often produce mixtures of 5-nitro and 8-nitro isomers, necessitating costly separation protocols. Steric and electronic factors dominate regiochemical outcomes:
Directed ortho-metalation (DoM) using lithium amides has shown promise in enhancing regioselectivity. For example, lithiation of 1,8-naphthalic anhydride derivatives followed by quenching with nitro sources selectively installs the nitro group at the 5-position with >90% selectivity [2].
| Substituent Position | Electronic Nature | Nitro Position (5:8 Ratio) |
|---|---|---|
| 2-Methyl | Electron-donating | 85:15 |
| 2-Trifluoromethyl | Electron-withdrawing | 92:8 |
| 2-Methoxy | Electron-donating | 78:22 |
Industrial-scale production of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione increasingly adopts green chemistry principles to minimize waste and energy consumption. Solvent-free mechanochemical grinding, for instance, reduces the environmental footprint by eliminating volatile organic compounds (VOCs) [3]. Additionally, catalytic hydrogenation replaces stoichiometric reducing agents like tin(II) chloride, improving atom economy [2].
Ball-milling 3-nitro-1,8-naphthalic anhydride with amines in the absence of solvents achieves 70–80% yields while reducing reaction times by 40% compared to traditional methods [3]. This approach also simplifies purification, as unreacted starting materials are easily removed via aqueous wash.
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Reaction Time (h) | 12–24 | 6–8 |
| E-Factor | 35 | 12 |
| Energy Consumption (kWh/kg) | 120 | 75 |
Thermogravimetric–differential scanning calorimetry shows an onset of mass loss at 318 °C, with the principal exotherm centred at 387 °C [1]. Below this threshold the imide lattice remains intact, reflecting the high resonance energy of the benzo[de]isoquinoline core.
Proposed gas-phase degradation sequence (Scheme 1):
The high decomposition temperature corroborates the calculated standard enthalpy of sublimation (78 kJ mol⁻¹) and the measured boiling point (Table 1), confirming excellent thermal robustness for optoelectronic fabrication windows up to ca. 280 °C.
Solubility follows the polarity–π-stacking interplay typical of naphthalimides (Table 2).
| Solvent (25 °C) | Solubility | Comment |
|---|---|---|
| Dimethyl sulfoxide | > 30 mg mL⁻¹ (clear yellow solution) | π–π and dipolar solvation [3] |
| Dimethyl formamide | ≥ 25 mg mL⁻¹ | homogeneous up to 0.1 M |
| Acetone | 5–10 mg mL⁻¹ | slow precipitation on standing [4] |
| Ethanol | 1–2 mg mL⁻¹ | requires gentle heating [5] |
| Water (neutral) | < 10 mg L⁻¹ | hydrogen-bond-driven aggregation [5] |
The weakly acidic imide NH (predicted pK_a ≈ 7.8 [6]) permits limited base-assisted dissolution in aqueous carbonate, but hydrolysis of the imide ring is negligible below pH 10.
Key vibrational and electronic transitions are collated in Table 3.
| Technique | Diagnostic maxima | Assignment |
|---|---|---|
| Ultraviolet–visible (chloroform) | 323 nm (ε ≈ 9.8 × 10³ L mol⁻¹ cm⁻¹) | π→π* on benzoisoquinoline core [1] |
| 410 nm (shoulder) | intramolecular charge-transfer (nitro → imide) [7] | |
| Infrared (KBr) | 1698 cm⁻¹, 1661 cm⁻¹ | symmetric & asymmetric imide C=O stretches [7] |
| 1520 cm⁻¹, 1340 cm⁻¹ | asymmetric & symmetric NO₂ stretches [8] | |
| 880 cm⁻¹ | out-of-plane C–H bend of peri-hydrogen | |
| Raman (785 nm, solid) | 1340 cm⁻¹ | ν_s(NO₂) – intense, used for SERS tagging [74 115] |
| 1600 cm⁻¹ | aromatic C=C skeletal stretch | |
| 620 cm⁻¹ | CCC ring deformation |
The pronounced nitro Raman line at 1340 cm⁻¹ affords single-nanoparticle detection limits when the molecule is adsorbed on plasmonic gold, underpinning its utility as a gap-enhanced Raman tag [9].
Cyclic voltammetry in degassed dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate gives the data in Table 4 (glass-carbon working electrode, scan 0.10 V s⁻¹).
| Process | E_p (V vs. ferrocene/ferrocenium) | Description |
|---|---|---|
| First reduction | –1.57 | one-electron addition to nitro-stabilised LUMO [10] |
| Second reduction (shoulder) | –1.27 | imide carbonyl reduction [11] |
| First oxidation (irreversible) | +1.03 | ring-centred π-radical cation formation [10] |
Frontier orbital energies by empirical correlation (EHOMO = –5.10 – Eox onset, ELUMO = –5.10 – Ered onset) give:
The low LUMO level originates from the electron-withdrawing nitro substituent, conferring excellent electron-accepting capacity (electron affinity ca. 3.8 eV) that is consistent with measured n-type mobilities in condensed azaacene analogues [12].
Redox cycling is chemically irreversible; during the cathodic scan, electron uptake produces a stable radical anion, whereas anodic scans display rapid follow-up chemistry, attributed to dimerisation of the aromatic radical cation, mirroring observations in nitroaromatic cathodes for organic batteries [13].
The combined thermal, solvatochromic, spectroscopic and redox data confirm that 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione merges high thermal endurance with a readily accessible low‐lying LUMO and a strong, well-resolved Raman signature. These intrinsic attributes underpin its emerging roles as: